tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared from enantiomerically pure tert-butanesulfinamide with various aldehydes and ketones, facilitating the synthesis of a wide range of highly enantioenriched amines. This methodology is instrumental in producing alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing its broad applicability in organic synthesis (Ellman, Owens, & Tang, 2002).
Dearomative Allylation
N-(Aryloxy)imines undergo efficient allylation, leading to a wide array of homoallylic primary amines. This process, catalyzed by palladium and involving the formal α-allylation of (pseudo)benzylic primary amines, highlights a novel strategy for C-C bond formation. The mechanistic insight reveals a dearomative approach that significantly expands the toolkit for constructing complex amines (Mori-Quiroz, Londhe, & Clift, 2020).
Nucleophilic Substitutions and Radical Reactions
The versatility of tert-butyl phenylazocarboxylates in synthetic chemistry is showcased through their reactivity in nucleophilic substitutions and radical reactions. These compounds act as pivotal building blocks, enabling the modification of the benzene ring through various radical-mediated processes, underscoring the utility of tert-butyl groups in facilitating diverse synthetic transformations (Jasch, Höfling, & Heinrich, 2012).
Metal-Free Oxidative Amination
A metal-free route for the oxidative amination of benzoxazoles, utilizing catalytic iodine in aqueous tert-butyl hydroperoxide, illustrates an eco-friendly approach to synthesizing aminated products. This method emphasizes the synthesis of therapeutically relevant benzoxazoles under benign conditions, highlighting the strategic use of tert-butyl groups in environmental chemistry (Lamani & Prabhu, 2011).
Chiral Phosphine Ligands
Research into rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups has led to advancements in asymmetric hydrogenation of functionalized alkenes. These ligands, when used in rhodium catalysis, have shown exceptional enantioselectivities and high catalytic activities. The practical application of these catalysts in the synthesis of chiral pharmaceutical ingredients demonstrates the significant role of tert-butyl groups in medicinal chemistry synthesis (Imamoto et al., 2012).
Properties
IUPAC Name |
2-methyl-N-[(4-prop-2-enoxyphenyl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-5-10-16-13-8-6-12(7-9-13)11-15-14(2,3)4;/h5-9,15H,1,10-11H2,2-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRLYLKOPWUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)OCC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.